molecular formula C4H4I2N8 B14283819 1,1'-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) CAS No. 141651-17-4

1,1'-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole)

Cat. No.: B14283819
CAS No.: 141651-17-4
M. Wt: 417.94 g/mol
InChI Key: DTTQIAWQUZZLRM-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) is a chemical compound that belongs to the class of bistetrazoles. Bistetrazoles are known for their high-energy density and potential applications in various fields, including materials science and energetic materials. The compound features two tetrazole rings connected by an ethane-1,2-diyl linker, with iodine atoms attached to the 5-position of each tetrazole ring.

Preparation Methods

The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethane-1,2-diamine and sodium azide.

    Formation of Tetrazole Rings: The tetrazole rings are formed by reacting ethane-1,2-diamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate.

    Iodination: The iodination of the tetrazole rings is achieved by treating the intermediate compound with iodine or an iodine-containing reagent under controlled conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Cyclization Reactions: The tetrazole rings can participate in cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) has several scientific research applications, including:

    Energetic Materials: Due to its high-energy density, the compound is studied for its potential use in explosives and propellants.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with enhanced properties, such as increased thermal stability and density.

    Biological Studies: The compound’s tetrazole rings are of interest in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) involves its interaction with molecular targets through its tetrazole rings and iodine atoms. The compound can form coordination complexes with metal ions, which may influence its reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) can be compared with other similar compounds, such as:

    1,2-Di(1H-tetrazol-5-yl)ethane: This compound lacks the iodine atoms and has different reactivity and applications.

    (E)-1,2-Di(1H-tetrazol-5-yl)ethene: This compound features an ethene linker instead of an ethane linker, leading to differences in stability and reactivity.

    (E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol):

Properties

CAS No.

141651-17-4

Molecular Formula

C4H4I2N8

Molecular Weight

417.94 g/mol

IUPAC Name

5-iodo-1-[2-(5-iodotetrazol-1-yl)ethyl]tetrazole

InChI

InChI=1S/C4H4I2N8/c5-3-7-9-11-13(3)1-2-14-4(6)8-10-12-14/h1-2H2

InChI Key

DTTQIAWQUZZLRM-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NN=N1)I)N2C(=NN=N2)I

Origin of Product

United States

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